methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate
Description
Methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a substituted benzofuran moiety. The benzofuran ring system features 4,5-dimethoxy and 3-oxo functional groups, while the benzoate ester is substituted with an amino group at the 2-position.
Properties
IUPAC Name |
methyl 2-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-22-13-9-8-11-14(15(13)23-2)18(21)25-16(11)19-12-7-5-4-6-10(12)17(20)24-3/h4-9,16,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVULGKNLOYIDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with dimethoxyacetophenone under acidic conditions to form the benzofuran ring.
Amination Reaction: The benzofuran intermediate is then subjected to an amination reaction with 2-aminobenzoic acid methyl ester. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The benzofuran core is known for its bioactivity, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, compounds containing the benzofuran moiety have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders. The specific structure of methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate may offer unique interactions with biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. The benzofuran core can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxy groups and the amide linkage play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. (4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- Structure: Shares the 4,5-dimethoxy-3-oxo-benzofuran core but replaces the amino benzoate group with an acetic acid side chain.
- This compound may serve as a synthetic intermediate or metabolite .
b. Sulfonylurea-Based Methyl Benzoates (e.g., Bensulfuron-methyl, Metsulfuron-methyl)
- Structure : Methyl benzoate derivatives with sulfonylurea linkages (e.g., –SO2NHC(O)NH–) attached to heterocyclic rings (pyrimidines or triazines).
- Key Differences: The sulfonylurea group in compounds like metsulfuron-methyl (C14H15N5O6S, MW 381.36 g/mol) confers herbicidal activity by inhibiting acetolactate synthase (ALS). In contrast, the amino linkage in the target compound may target different biological pathways, such as kinase or protease inhibition .
c. [(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-Trimethoxybenzoate
- Structure : Features a benzofuran core with a methylidene group and a trimethoxybenzoate ester (C27H24O9, MW 492.5 g/mol).
d. Dimethyl (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
- Structure: Substitutes the amino benzoate group with a phosphonate ester.
- Key Differences : The phosphonate group increases hydrolytic stability and may act as a bioisostere for phosphate-containing biomolecules, broadening applications in medicinal chemistry .
Physicochemical Properties
Stability and Reactivity
- The target compound’s ester group is susceptible to hydrolysis under acidic/basic conditions, whereas phosphonate () and sulfonylurea derivatives () exhibit greater stability. Methoxy groups on the benzofuran may enhance oxidative stability .
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